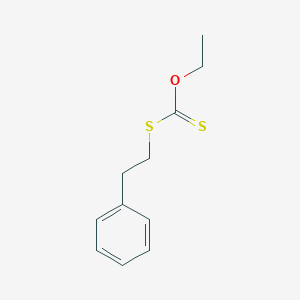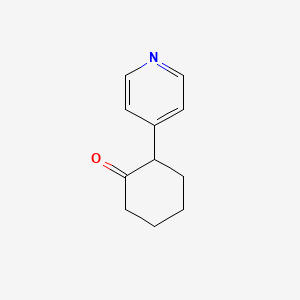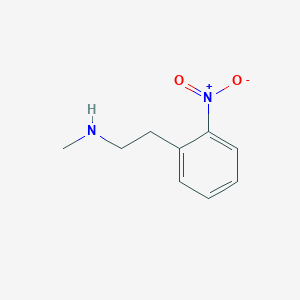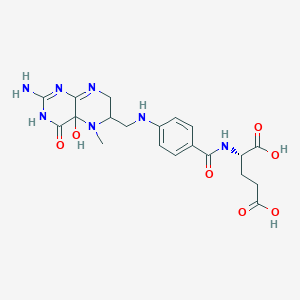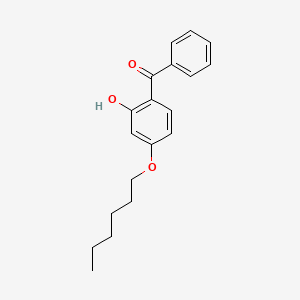
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone
Übersicht
Beschreibung
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone, also known as HHM, is a chemical compound that has been extensively studied for its potential applications in scientific research. HHM belongs to the class of compounds known as diarylethene derivatives, which have been found to exhibit unique photochromic properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Various synthesis methods have been developed for compounds similar to (4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone, emphasizing environmentally friendly and cost-efficient approaches. For instance, Wang et al. (2019) detailed a photo-induced rearrangement method for synthesizing (2-hydroxyphenyl)(fused phenyl)methanones without needing transition metal catalysts or oxidants (Wang et al., 2019).
Crystal Structure Determination : Studies like that of Xin-mou (2009) have utilized X-ray crystal structure determination to confirm the structure of synthesized compounds, providing detailed insights into their crystallography (Kuang Xin-mou, 2009).
Potential Biological Applications
Antimicrobial and Antifungal Activities : Compounds related to (4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone have been evaluated for their antimicrobial and antifungal properties. For example, Jalbout et al. (2006) synthesized a derivative and assessed its antifungal and antibacterial activities, demonstrating potential in this area (Jalbout et al., 2006).
Herbicidal Activity : Some derivatives have been explored for their herbicidal activities. Fu et al. (2019) designed and synthesized aryl-naphthyl methanone derivatives, identifying compounds with promising herbicidal activity (Fu et al., 2019).
Antitumor Activity : Research by Bhole and Bhusari (2011) synthesized specific derivatives and evaluated their antitumor activities, finding inhibitory effects on various cancer cell lines, particularly in leukemia and lung cancer (Bhole & Bhusari, 2011).
Antioxidant Properties : Çetinkaya et al. (2012) focused on synthesizing derivatives and assessing their antioxidant activities, demonstrating that these compounds could serve as potent antioxidants and radical scavengers (Çetinkaya et al., 2012).
Eigenschaften
IUPAC Name |
(4-hexoxy-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-2-3-4-8-13-22-16-11-12-17(18(20)14-16)19(21)15-9-6-5-7-10-15/h5-7,9-12,14,20H,2-4,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBWWTXUSOPASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337834 | |
| Record name | [4-(Hexyloxy)-2-hydroxyphenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001337834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone | |
CAS RN |
3293-97-8 | |
| Record name | (4-Hexoxy-2-hydroxyphenyl)-phenylmethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003293978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(Hexyloxy)-2-hydroxyphenyl]phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001337834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-HEXOXY-2-HYDROXYPHENYL)-PHENYLMETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH87PV776W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-](/img/structure/B3189450.png)


